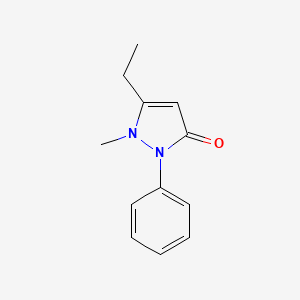

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

Description

5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 5-ethyl substituent, a 1-methyl group, and a 2-phenyl moiety. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms and a ketone group. This compound’s structure has been validated via spectroscopic methods (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR) and X-ray crystallography in related analogs .

Properties

CAS No. |

109249-29-8 |

|---|---|

Molecular Formula |

C12H14N2O |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

5-ethyl-1-methyl-2-phenylpyrazol-3-one |

InChI |

InChI=1S/C12H14N2O/c1-3-10-9-12(15)14(13(10)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |

InChI Key |

ZJSBBTHUQDAHMB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=O)N(N1C)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one

General Synthetic Strategy

The synthesis of this compound typically involves the condensation of appropriate hydrazine derivatives with β-ketoesters or β-diketones, followed by cyclization to form the pyrazolone ring. The key steps include:

- Formation of hydrazone intermediates by reaction of phenylhydrazine or substituted hydrazines with keto compounds.

- Cyclization under acidic or basic conditions to yield the pyrazolone core.

- Alkylation or substitution at nitrogen (N-1) and carbon (C-5) positions to introduce methyl and ethyl groups, respectively.

Specific Synthetic Routes

Reaction of Phenylhydrazine with Ethyl Acetoacetate Derivatives

A classical approach starts with the reaction of phenylhydrazine with ethyl acetoacetate or its derivatives under reflux in ethanol at approximately 50°C for several hours (typically 3–4 hours). This reaction forms 4-amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one analogues, which can be further alkylated to introduce the ethyl group at position 5 and methyl group at position 1.

- After reflux, the reaction mixture is cooled to precipitate the product as yellow crystals.

- The crude product is filtered and purified by recrystallization from ethanol to enhance purity and yield.

- In industrial settings, alternative ketones such as butanone amide can be employed under similar conditions to achieve the ethyl substitution at C-5.

Metal-Catalyzed C-C Bond Cleavage and Coupling

Advanced synthetic methods involve transition metal catalysis to achieve selective C-C bond cleavage and coupling reactions for pyrazolone derivatives. For example, the use of rhodium catalysts such as [Cp*RhCl2]2 in the presence of silver salts and trifluoroethanol (TFE) as solvent has been reported to facilitate coupling reactions involving 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and alkene substrates, leading to alkylated pyrazolone derivatives with moderate yields (around 27% in initial trials).

This method highlights the possibility of modifying the pyrazolone core via catalytic processes, which could be adapted for the synthesis of 5-ethyl-1-methyl-2-phenyl derivatives by selecting appropriate alkene or alkylating agents.

Multicomponent and Microwave-Assisted Syntheses

Recent developments include one-pot, multicomponent reactions combining phenylhydrazine, aldehydes, and β-ketoesters under microwave irradiation or ultrasonic conditions to produce substituted pyrazolones efficiently.

- Microwave-assisted methods reduce reaction times significantly (minutes instead of hours) and improve yields.

- Catalysts such as cerium sulfate (Ce(SO4)2·4H2O) in aqueous ethanol have been used to facilitate these reactions with high selectivity and environmental compatibility.

- Ultrasonic irradiation combined with ionic liquid catalysts ([HMIM]HSO4) has also been employed for condensation reactions involving 3-methyl-1-phenyl-5-pyrazolone and arylaldehydes, which could be adapted for ethyl-substituted analogues.

Alkylation at N-1 and C-5 Positions

The introduction of methyl and ethyl groups at N-1 and C-5 positions, respectively, is typically achieved via alkylation reactions:

- N-1 methylation can be performed using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in acetone).

- C-5 ethylation may be introduced either by starting with ethyl-substituted β-ketoesters or by alkylation of the pyrazolone ring using ethyl halides under controlled conditions.

These alkylation steps require careful control of reaction parameters to avoid over-alkylation or side reactions.

Analytical and Purification Techniques

Purification

Characterization

- High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 15N) provides structural confirmation, including tautomeric forms and substitution patterns.

- Thin-layer chromatography (TLC) is used to monitor reaction progress and purity.

- UV detection at 220 nm is common for monitoring pyrazolone derivatives during purification.

Summary Table of Preparation Methods

Research Outcomes and Observations

- The classical condensation of phenylhydrazine with ethyl acetoacetate remains a reliable method for preparing pyrazolone cores, but selective alkylation is required to obtain the target 5-ethyl-1-methyl derivative.

- Transition metal catalysis offers new pathways for functionalization but may require optimization to improve yields.

- Microwave and ultrasonic-assisted methods provide greener, faster alternatives with high yields and mild conditions, suitable for scale-up.

- NMR and X-ray crystallography studies confirm that pyrazolone derivatives exist predominantly in the 1H-pyrazol-3-ol tautomeric form, which is relevant for understanding reactivity and stability during synthesis.

- Purification by recrystallization and chromatography is essential to achieve high purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazolone derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to various substituted pyrazolone derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

The major products formed from these reactions include various substituted pyrazolone derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

Medicine: Pyrazolone derivatives are known for their anti-inflammatory, analgesic, and antipyretic activities. This compound is studied for its potential therapeutic applications.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

Pathways: It can modulate the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can scavenge free radicals, thereby reducing oxidative stress.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound differs from analogs primarily in substituent positions and functional groups. Key structural analogs include:

Key Observations :

- 5-Ethyl vs.

- 1-Methyl vs. 1-Benzyl : Smaller alkyl groups (e.g., methyl) at N1 reduce steric hindrance, favoring intermolecular interactions in biological targets .

Physicochemical Properties

Melting Points and Spectral Data:

Key Observations :

- The ethyl group’s bulkiness may lower the melting point compared to 5-methyl analogs due to reduced crystal packing efficiency .

- In NMR, ethyl groups exhibit characteristic triplets (CH$3$) and quartets (CH$2$), distinguishing them from methyl singlets .

Tautomerism and Solid-State Behavior

Pyrazolones exhibit keto-enol tautomerism. For example:

- 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one exists as the enol form (1H-pyrazol-3-ol) in the solid state, stabilized by intermolecular hydrogen bonds .

- 5-Ethyl-1-methyl-2-phenyl analog : The electron-donating ethyl and methyl groups likely stabilize the keto tautomer (1,2-dihydro-3H-pyrazol-3-one), as observed in related N-methylated derivatives .

Anti-Inflammatory and Antioxidant Potential:

Biological Activity

5-Ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazolone family, characterized by its unique five-membered ring structure containing nitrogen and carbon atoms. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article synthesizes current research findings regarding its biological activity, including case studies and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 202.25 g/mol. The compound features an ethyl group at the 5-position and a methyl group at the 1-position, contributing to its lipophilicity and interaction with biological targets.

The biological activity of pyrazolone derivatives often hinges on their ability to interact with specific enzymes or receptors in biological pathways. Similar compounds have been shown to act as enzyme inhibitors or modulators in various biochemical processes. For instance, they can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolone derivatives. For example, a study evaluating various pyrazoline derivatives demonstrated significant cytotoxic activity against multiple cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions on the pyrazolone ring could enhance or diminish activity against cancer cells .

Table 1: Cytotoxic Activity of Pyrazolone Derivatives

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 5-Ethyl-1-methyl-2-phenylpyrazolone | HCT116 | 5.55 |

| 5-Ethyl-1-methyl-2-phenylpyrazolone | HePG2 | 1.82 |

| 5-Ethyl-1-methyl-2-phenylpyrazolone | MCF7 | 2.86 |

| Reference Drug (Doxorubicin) | HCT116 | 5.23 |

| Reference Drug (Doxorubicin) | HePG2 | 4.50 |

| Reference Drug (Doxorubicin) | MCF7 | 4.17 |

Anti-inflammatory Effects

The anti-inflammatory effects of pyrazolone derivatives are well-documented. Compounds within this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce the activity of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazolone derivatives for their anti-inflammatory properties. The study revealed that modifications to the phenyl ring significantly impacted the anti-inflammatory potency, suggesting that further optimization could lead to more effective therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-ethyl-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can impurities be minimized during synthesis?

- Methodological Answer : A common approach involves condensation reactions between phenylhydrazine derivatives and β-ketoesters. For example, refluxing phenylhydrazine with ethyl acetoacetate in acetic acid yields pyrazolone derivatives. Key steps include:

- Reagent Ratios : 0.01 mol phenylhydrazine to 0.01 mol ethyl acetoacetate .

- Purification : Post-reaction cooling, ether washing, and ethanol recrystallization improve purity. Thin-layer chromatography (TLC) with toluene:ethyl acetoacetate:water (8.7:1.2:1.1) verifies purity .

- Byproduct Mitigation : Optimizing reaction time and temperature reduces side products like Schiff bases or dimerized derivatives .

Q. How can spectroscopic techniques be employed to characterize the structure of this compound?

- Methodological Answer :

- NMR : -NMR identifies proton environments (e.g., methyl groups at δ 1.2–2.5 ppm, aromatic protons at δ 7.0–7.8 ppm).

- FT-IR : Stretching vibrations for C=O (1650–1700 cm) and N-H (3200–3400 cm) confirm the pyrazolone core .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Q. What experimental protocols ensure reproducibility in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer :

- Crystallization : Slow evaporation of ethanol or dioxane solutions yields single crystals suitable for X-ray analysis.

- Software Tools : SHELXL refines crystallographic data, resolving bond lengths and angles with precision. Note that SHELX programs are robust for small-molecule refinement but may require cross-validation with newer algorithms for complex cases .

Advanced Research Questions

Q. How can functionalization strategies (e.g., Schiff base formation) expand the applicability of this pyrazolone derivative in coordination chemistry?

- Methodological Answer :

- Schiff Base Synthesis : React the pyrazolone with amines (e.g., benzoyl chloride) in ethanol under inert atmospheres. For example:

- Conditions : 0.1 mol pyrazolone, 0.175 mol calcium hydroxide, 9.9 mL benzoyl chloride in dioxane .

- Monitoring : TLC with hexane:ethyl acetoacetate (8:2) tracks reaction progress.

- Applications : Resulting Schiff bases act as ligands for metal complexes, enhancing catalytic or bioactive properties .

Q. What experimental design modifications address stability issues during prolonged studies of this compound?

- Methodological Answer :

- Degradation Mitigation : Organic degradation in wastewater matrices increases over time (e.g., 9-hour experiments). Solutions include:

- Temperature Control : Continuous cooling (4°C) stabilizes samples during storage .

- Inert Atmospheres : Use argon or nitrogen to prevent oxidation during reactions .

Q. How can contradictions in structural data (e.g., bond length discrepancies) be resolved when using crystallographic refinement tools?

- Methodological Answer :

- Multi-Software Validation : Compare SHELXL refinements with newer programs like Olex2 or Phenix to identify systematic errors.

- High-Resolution Data : Collect diffraction data at synchrotron facilities (≤1.0 Å resolution) to enhance accuracy .

Q. What strategies improve the yield of multi-step syntheses involving this compound as an intermediate?

- Methodological Answer :

- Step Optimization : Isolate intermediates (e.g., acylpyrazolones) before proceeding to subsequent reactions.

- Catalysis : Use Lewis acids (e.g., ZnCl) or microwave-assisted synthesis to accelerate steps like cyclocondensation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.